Bis(4-octylphenyl)amine

Lubricant Science Oxidation Stability Base Oil Compatibility

Generic octylated diphenylamine blends cause batch inconsistency, risking lubricant oxidative failure. Bis(4-octylphenyl)amine (CAS 101-67-7) solves this with a defined para-substituted structure. - Achieves >3000-min oxidation induction time in polyol ester oils, an >80-fold gain over short-chain analogs. - Synergistic with molybdate ester: boosts incipient oxidation temperature and controls viscosity in PAO lubricants. - Preferred heat-resistant antioxidant for neoprene; synergistic with TPPD reduces plasticity and calendering shrinkage.

Molecular Formula C28H43N
Molecular Weight 393.6 g/mol
CAS No. 101-67-7
Cat. No. B085910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(4-octylphenyl)amine
CAS101-67-7
Molecular FormulaC28H43N
Molecular Weight393.6 g/mol
Structural Identifiers
SMILESCCCCCCCCC1=CC=C(C=C1)NC2=CC=C(C=C2)CCCCCCCC
InChIInChI=1S/C28H43N/c1-3-5-7-9-11-13-15-25-17-21-27(22-18-25)29-28-23-19-26(20-24-28)16-14-12-10-8-6-4-2/h17-24,29H,3-16H2,1-2H3
InChIKeyQAPVYZRWKDXNDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 70 °F (NTP, 1992)
SOL IN BENZENE, GASOLINE, ACETONE, ETHYLENE DICHLORIDE;  INSOL IN WATER

Bis(4-octylphenyl)amine: Key Properties and Industrial Context


Bis(4-octylphenyl)amine (CAS 101-67-7), also known as 4,4'-dioctyldiphenylamine or Antioxidant ODA, is a para-substituted diarylamine antioxidant belonging to the alkylated diphenylamine class. It is a solid at room temperature with a melting point range of 85–97°C and a molecular weight of approximately 393.65 g/mol [1]. This compound functions as a radical-trapping antioxidant (RTA) primarily through hydrogen atom donation from the amine group to terminate free radical chain reactions, a mechanism that is particularly efficacious at elevated temperatures due to catalytic regeneration cycles [2]. It is widely used as an antioxidant additive in lubricants, rubbers (especially neoprene), polyolefins, and other polymeric materials to inhibit thermal-oxidative degradation [3].

Bis(4-octylphenyl)amine: Generic Substitution Risks


While alkylated diphenylamines share a core scaffold, the length and structure of the alkyl substituent profoundly influence antioxidant efficacy, material compatibility, and operational longevity. Molecular simulations and experimental studies demonstrate that the para-octyl chain length in Bis(4-octylphenyl)amine specifically modulates its solubility parameter, binding energy, and mobility within base oils compared to shorter-chain analogs like 4,4'-dimethyldiphenylamine (DMDPA) or longer-chain analogs like 4,4'-dinonyldiphenylamine (T558) [1]. Furthermore, the compound's behavior in specific polymer matrices like neoprene rubber is distinct, with documented synergistic effects when paired with specific co-antioxidants that are not universally applicable to other diphenylamine derivatives . A simple substitution with a different alkylated diphenylamine, or a generic 'octylated diphenylamine' mixture of undefined composition, therefore carries a quantifiable risk of compromised thermal stability, reduced oxidation induction time, and altered material properties, directly impacting the service life and reliability of the formulated product.

Bis(4-octylphenyl)amine: Performance Evidence vs. Comparators


OIT in Polar vs. Nonpolar Base Oils

In a 2025 study by Miao et al., the oxidation induction time (OIT) of various alkylated diphenylamines was measured in both nonpolar (PAO) and polar (DIOS) base oils. The results demonstrate that for para-substituted diphenylamines, increasing alkyl chain length from a methyl group (DMDPA) to an octyl group (ODA/Bis(4-octylphenyl)amine) dramatically enhances OIT in polar base oils. Specifically, OIT increased from 40 minutes for DMDPA in PAO to a range of 3235-3198 minutes for para-octyl substituted variants in PAO and DIOS, respectively [1]. This represents a >80-fold increase in OIT relative to the dimethyl analog, directly attributable to the improved compatibility and radical trapping ability conferred by the longer alkyl chain in polar environments [1].

Lubricant Science Oxidation Stability Base Oil Compatibility

Molybdate Ester Synergism in PAO Lubricants

The antioxidant performance of Bis(4-octylphenyl)amine (referred to as DODPA) can be significantly enhanced through synergism with specific co-additives. A study by Hu et al. (2006) evaluated the combination of p,p′-dioctyldiphenylamine (DODPA) with a molybdate ester (ME) in poly-α-olefin (PAO) lubricants. Differential Scanning Calorimetry (DSC) analysis demonstrated that the addition of ME to a DODPA-containing PAO formulation led to a significant improvement in both incipient oxidation temperature (IOT) and oxidation induction time (OIT) compared to DODPA alone [1]. Furthermore, the study showed that ME effectively reduced the viscosity increase of the oil during a hot oil oxidation (HOO) test, indicating a 'good oxidative synergism' that mitigates lubricant thickening and degradation [1].

Lubricant Additives Synergism Thermal Stability

Synergism with Sodium Acetylacetonate in Ester Lubricants

Beyond molybdate esters, Bis(4-octylphenyl)amine exhibits synergistic behavior with other classes of compounds. An earlier study (1997) established that sodium acetylacetonate acts as an effective synergist for p,p′-dioctyldiphenylamine (DODPA) in synthetic ester lubricants [1]. In an oxidation-corrosion test, the combination of DODPA and sodium acetylacetonate effectively reduced the increases in both viscosity and total acid number (TAN) of the ester oil compared to formulations lacking the synergist [1]. Electron Paramagnetic Resonance (EPR) results indicated this synergism stems from the ability of sodium acetylacetonate to reduce free radical content in the oxidized oil [1].

Synthetic Lubricants Antioxidant Synergism Viscosity Control

Thermal Resistance in Neoprene Rubber

In rubber applications, particularly neoprene (chloroprene rubber, CR), Bis(4-octylphenyl)amine (as Antioxidant ODA) is noted for providing a 'more outstanding heat-resistant effect' compared to its performance in other rubber types . This is a class-specific advantage. Furthermore, technical literature specifies a synergistic combination: when used with Antioxidant TPPD (presumed to be N,N'-diphenyl-p-phenylenediamine) in CR, 'heat-resistant performance is better' . This formulation also provides practical processing benefits, reducing the plasticity of unvulcanized CR and decreasing shrinkage during calendering, thereby aiding in dimensional control of semi-finished products .

Elastomer Stabilization Neoprene Rubber Heat Aging

Defined Purity vs. Generic Octylated Mixtures

From a procurement standpoint, a critical differentiator is the defined chemical identity of Bis(4-octylphenyl)amine versus commercial mixtures of 'octylated diphenylamines.' Patents describe the latter as containing a range of components, typically 65-98% dioctyldiphenylamine, up to 29% monooctyldiphenylamine, and other byproducts [1][2]. This variability in composition can lead to inconsistent performance in the final application. The procurement of high-purity Bis(4-octylphenyl)amine (e.g., with specifications of ≥98.0% purity by GC and defined limits for moisture, ash, and heavy metals [3]) ensures batch-to-batch consistency and predictable performance, mitigating the risk associated with undefined mixtures.

Material Consistency Product Specification Quality Control

Bis(4-octylphenyl)amine: Application Scenarios


Synthetic Ester Lubricants for Turbines

For formulators developing polyol ester-based lubricants (e.g., for jet engines or industrial turbines), the procurement of high-purity Bis(4-octylphenyl)amine is justified by its proven ability to achieve oxidation induction times (OIT) of over 3000 minutes in polar base oils like DIOS, a >80-fold improvement over shorter-chain analogs like 4,4'-dimethyldiphenylamine [1]. Its defined structure is preferred over generic octylated mixtures to ensure batch-to-batch consistency in demanding applications where oxidative stability dictates maximum service life and equipment safety [1][2]. This compound is a key component in military-spec and commercial aviation oils [3].

Synergistic Antioxidant Packages for Extended-Life Lubricants

Procurement of Bis(4-octylphenyl)amine should be prioritized when designing lubricant additive packages that leverage synergistic effects for maximum performance. Documented synergism with molybdate ester (ME) significantly boosts incipient oxidation temperature (IOT) and OIT while controlling viscosity increase in PAO lubricants [1]. Similarly, synergism with sodium acetylacetonate effectively reduces viscosity and acid number increases in ester oils [2]. These combinations allow formulators to meet or exceed performance targets for extended drain intervals and severe service conditions that cannot be met by the amine antioxidant alone.

Neoprene Rubber Stabilization in High-Heat

For manufacturers of neoprene-based products (e.g., wire and cable jacketing, automotive hoses, belts, and gaskets) operating under high-temperature conditions, Bis(4-octylphenyl)amine (as Antioxidant ODA) is the preferred selection due to its class-specific 'more outstanding heat-resistant effect' in chloroprene rubber [1]. Its use in a synergistic pair with Antioxidant TPPD is specifically recommended to further enhance thermal resistance and improve processing characteristics, such as reducing plasticity and calendering shrinkage of the uncured compound [1].

Batch Consistency for Polymer and Lubricant Formulations

In regulated or high-performance industrial settings (e.g., automotive, aerospace, medical device components), the procurement of high-purity Bis(4-octylphenyl)amine (≥98.0%) with a defined certificate of analysis is essential [1]. This practice mitigates the performance variability inherent in generic 'octylated diphenylamine' mixtures, which can contain as little as 65% of the target compound along with variable levels of mono-substituted and other byproducts [2]. Ensuring a consistent, high-purity raw material minimizes the risk of formulation drift, off-spec end-product, and costly production or warranty issues.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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